molecular formula C21H23N3O3 B1203852 2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide

2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide

Cat. No. B1203852
M. Wt: 365.4 g/mol
InChI Key: BJKSOYNMYFCBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide is a member of pyrroles.

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • The compound has been used in the synthesis of insecticidal agents. For instance, its modification through oxidation and other functional group transformations has led to derivatives with broad-spectrum insecticidal activity, especially against root-knot nematode (Samaritoni et al., 1999).
    • It has also been synthesized via a series of reactions, including reduction, acetylation, and ethylation, with the methodology being improved for technical simplicity and cost-effectiveness (Gong Fenga, 2007).
  • Development of Antimicrobial Agents :

  • Organic Chemistry and Catalysis :

    • The compound has been involved in studies focusing on the addition reactions in organic chemistry, like its addition to norbornene to produce various phenylnorbornanes and acetamides (Mella et al., 2004).
    • It is also significant in the field of synthetic organic chemistry, particularly in the synthesis of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals (Hanessian & Moralioglu, 1972).
  • Pharmaceutical Applications :

    • The compound has been utilized in the radiosynthesis of herbicides and safeners, highlighting its application in the study of metabolism and action mode of these agricultural chemicals (Latli & Casida, 1995).
    • In pharmaceutical research, its derivatives have been explored for their anticonvulsant activities, with studies focusing on their crystal structure and stereochemical comparisons to identify responsible molecular features (Camerman et al., 2005).
  • Analytical Chemistry Applications :

    • The compound has been used in the development of analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC) for its content determination and analysis of related substances (Yang Jian-yun, 2009).

properties

Product Name

2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-acetyl-1-[4-(dimethylamino)phenyl]-2-methylindol-5-yl]oxyacetamide

InChI

InChI=1S/C21H23N3O3/c1-13-21(14(2)25)18-11-17(27-12-20(22)26)9-10-19(18)24(13)16-7-5-15(6-8-16)23(3)4/h5-11H,12H2,1-4H3,(H2,22,26)

InChI Key

BJKSOYNMYFCBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)N(C)C)C=CC(=C2)OCC(=O)N)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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